REACTION_CXSMILES
|
Cl.[CH:2]1([NH:5][C:6](=[NH:8])[CH3:7])[CH2:4][CH2:3]1.Br[C:10](=[CH:13]OC(C)C)[CH:11]=[O:12].C([O-])([O-])=O.[K+].[K+]>C(Cl)(Cl)Cl.O>[CH:2]1([N:5]2[C:10]([CH:11]=[O:12])=[CH:13][N:8]=[C:6]2[CH3:7])[CH2:4][CH2:3]1 |f:0.1,3.4.5|
|
Name
|
N-Cyclopropyl-acetamidine hydrochloride
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
Cl.C1(CC1)NC(C)=N
|
Name
|
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
BrC(C=O)=COC(C)C
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was partitioned between CH2Cl2 (60 mL) and water (30 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous portion was extracted with CH2Cl2 (40 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1C(=NC=C1C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg | |
YIELD: CALCULATEDPERCENTYIELD | 35.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |